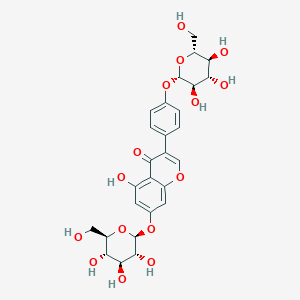

Genistein 7,4'-di-O-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Genistein 7,4’-di-O-glucoside is a naturally occurring isoflavone glycoside. It is a derivative of genistein, an isoflavone found predominantly in soybeans and other legumes. This compound is known for its significant estrogenic activity and is often studied for its potential health benefits, including its role in cancer prevention and treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Genistein 7,4’-di-O-glucoside can be synthesized through enzymatic glycosylation of genistein. This process involves the use of specific glycosyltransferases that catalyze the attachment of glucose molecules to the genistein structure. The reaction typically occurs under mild conditions, with the presence of UDP-glucose as a glucose donor .

Industrial Production Methods: Industrial production of genistein 7,4’-di-O-glucoside often involves microbial biotransformation. Filamentous fungi, such as Aspergillus species, are used to convert genistein into its glucoside form through fermentation processes. This method is cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: Genistein 7,4’-di-O-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down genistein 7,4’-di-O-glucoside into genistein and glucose.

Major Products: The primary product of hydrolysis is genistein, which retains the biological activity of the parent compound. Oxidative reactions can lead to various quinone derivatives, which may have different biological activities .

Aplicaciones Científicas De Investigación

Genistein 7,4'-di-O-beta-D-glucopyranoside exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to inhibit lipid peroxidation and reduce the generation of reactive oxygen species (ROS) in various cell lines. For instance, it demonstrated a remarkable ability to protect human leukemia cells from oxidative damage induced by iron or copper .

- Estrogenic Activity : As a phytoestrogen, it interacts with estrogen receptors, potentially offering therapeutic benefits for hormone-related conditions. This property is particularly relevant in the context of menopausal symptoms and hormone replacement therapies .

- Anti-Cancer Effects : this compound has been studied for its anti-tumorigenic effects across various cancer types. It has been found to induce apoptosis in breast cancer cells and inhibit the proliferation of cancer stem-like cells .

Therapeutic Applications

The therapeutic applications of this compound span multiple fields:

- Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a potential adjunct therapy in oncology. Studies have shown that it can enhance the efficacy of conventional chemotherapeutics like doxorubicin by increasing intracellular drug accumulation and promoting cell cycle arrest .

- Cardiovascular Health : Due to its antioxidant properties, the compound may help mitigate oxidative stress-related cardiovascular diseases. Research indicates that genistein derivatives can improve endothelial function and reduce blood pressure in hypertensive models .

- Neuroprotection : Genistein's neuroprotective effects have been explored in models of neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival suggests potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Cancer Cell Lines

A study investigating the effects of this compound on various breast cancer cell lines revealed that it significantly reduced cell viability and induced apoptosis through the modulation of key signaling pathways (e.g., PI3K/Akt) .

Case Study 2: Cardiovascular Research

In a randomized controlled trial involving postmenopausal women, genistein was shown to alleviate hot flushes and improve cardiovascular risk factors by enhancing endothelial function .

Case Study 3: Neurodegenerative Disease Models

Research utilizing animal models demonstrated that genistein administration resulted in decreased oxidative stress markers and improved cognitive function in subjects with induced neurodegeneration .

Mecanismo De Acción

Genistein 7,4’-di-O-glucoside exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors, modulating the expression of estrogen-responsive genes. This interaction can inhibit the growth of hormone-dependent cancer cells and induce apoptosis. Additionally, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparación Con Compuestos Similares

Genistin: Another glucoside of genistein, differing by the position of the glucose moiety.

Daidzin: A glucoside of daidzein, another isoflavone found in soybeans.

Uniqueness: Genistein 7,4’-di-O-glucoside is unique due to its dual glucosylation, which may enhance its solubility and stability compared to other isoflavone glycosides. This dual glucosylation also influences its bioavailability and metabolic pathways, potentially leading to distinct biological effects .

Actividad Biológica

Genistein 7,4'-di-O-beta-D-glucopyranoside (also known as genistein 7,4'-di-O-glucoside) is a naturally occurring isoflavone glycoside derived from genistein, a prominent phytoestrogen found in soy products. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C27H30O15

- Molecular Weight : 594.52 g/mol

- CAS Number : 36190-98-4

This compound primarily exerts its biological effects through its interaction with estrogen receptors (ERs). Upon binding to these receptors, it modulates the expression of estrogen-responsive genes, which can lead to:

- Inhibition of Hormone-Dependent Cancer Cells : By inducing apoptosis and inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .

- Antioxidant Activity : It scavenges free radicals and enhances cellular antioxidant defenses, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines and mediators .

Antioxidant Activity

This compound has been shown to exhibit significant antioxidant properties. In vitro studies demonstrated that this compound can protect against oxidative damage induced by reactive oxygen species (ROS) in various cell lines:

| Cell Line | Concentration (μM) | Effect on Glutathione Levels (nmol/106 cells) |

|---|---|---|

| U937 | 5 | 3.8 |

| U937 | 10 | 7.9 |

| U937 | 20 | 12.5 |

| U937 | 40 | 14.6 |

These results indicate that genistein's antioxidant capacity is dose-dependent but generally lower than that of quercetin .

Anticancer Activity

Research indicates that this compound has potent anticancer effects:

- MCF-7 Cells : Exhibited increased apoptosis and decreased cell viability when treated with genistein .

- PC-3 Cells : Showed enhanced sensitivity to radiation when pre-treated with genistein, leading to increased apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Genistein has been reported to inhibit the production of inflammatory markers such as NF-kB and COX-2 in various models:

| Study Type | Findings |

|---|---|

| In vitro | Reduced TNF-alpha and IL-6 levels in macrophages |

| In vivo | Decreased paw edema in carrageenan-induced inflammation model |

These findings suggest that genistein can modulate inflammatory responses effectively .

Study on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with genistein led to a significant reduction in cell proliferation and an increase in apoptosis markers such as cleaved PARP. The study highlighted the potential of genistein as an adjunct therapy in hormone-responsive cancers .

Study on Prostate Cancer Cells

In another study involving PC-3 prostate cancer cells, genistein was shown to enhance the effects of radiation therapy. The combination treatment resulted in a greater reduction in colony formation compared to either treatment alone, indicating a synergistic effect .

Propiedades

IUPAC Name |

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJDQONJYHNTDX-UMUUNPGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.